molecular formula C10H16O2 B14462106 Ethyl 4,7-octadienoate CAS No. 72276-09-6

Ethyl 4,7-octadienoate

Cat. No.: B14462106
CAS No.: 72276-09-6
M. Wt: 168.23 g/mol
InChI Key: LNOWXPKCCJROHI-VOTSOKGWSA-N
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Description

Ethyl 4,7-octadienoate is an organic compound with the molecular formula C10H16O2. It is a fatty acid ester, specifically an ester derivative of 4,7-octadienoic acid. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,7-octadienoate can be synthesized through the esterification of 4,7-octadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,7-octadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,7-octadienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4,7-octadienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its biological activity .

Comparison with Similar Compounds

    Ethyl octanoate: Another fatty acid ester with a similar structure but lacking the double bonds present in ethyl 4,7-octadienoate.

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and aroma properties compared to its saturated or non-conjugated counterparts .

Properties

CAS No.

72276-09-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl (4E)-octa-4,7-dienoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+

InChI Key

LNOWXPKCCJROHI-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)CC/C=C/CC=C

Canonical SMILES

CCOC(=O)CCC=CCC=C

boiling_point

88.00 °C. @ 20.00 mm Hg

physical_description

Liquid

Origin of Product

United States

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